4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a nitrophenyl group attached to the imidazopyridine core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated imidazopyridines.
Scientific Research Applications
4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazopyridine core can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid: Another nitrophenyl-substituted heterocyclic compound with similar chemical properties.
Picolinic acid (2-pyridinecarboxylic acid): A pyridine derivative with a carboxylic acid group, used in various chemical and biological applications.
Uniqueness
4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the nitrophenyl group and the imidazopyridine core allows for versatile applications in different fields of research .
Properties
Molecular Formula |
C13H12N4O4 |
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Molecular Weight |
288.26 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H12N4O4/c18-13(19)10-5-9-12(15-6-14-9)11(16-10)7-2-1-3-8(4-7)17(20)21/h1-4,6,10-11,16H,5H2,(H,14,15)(H,18,19) |
InChI Key |
FZZIZIKYNJDVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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